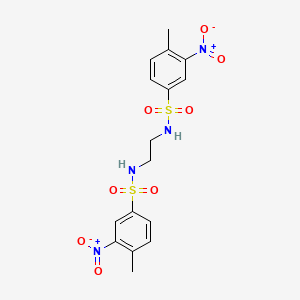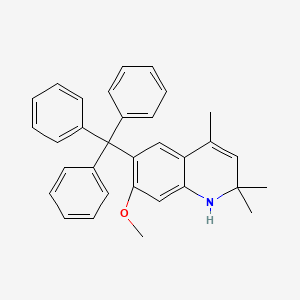
N,N'-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) es un compuesto químico que pertenece a la clase de las sulfonamidas. Las sulfonamidas son conocidas por su amplia gama de aplicaciones en química medicinal, particularmente como antibióticos. Este compuesto se caracteriza por la presencia de dos grupos sulfonamida unidos a un enlace etano-1,2-diil, con grupos nitro y metil adicionales en los anillos de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) típicamente implica la reacción de cloruro de 4-metil-3-nitrobencenosulfonilo con etano-1,2-diamina. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se realiza generalmente en un solvente orgánico como diclorometano o tetrahidrofurano, bajo condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla y reacción eficientes de los productos químicos. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) puede sufrir varias reacciones químicas, incluyendo:
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o utilizando agentes reductores químicos como el cloruro de estaño(II).
Sustitución: Los grupos sulfonamida pueden participar en reacciones de sustitución nucleofílica, donde el nitrógeno de la sulfonamida puede ser reemplazado por otros nucleófilos bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con paladio sobre carbono, o cloruro de estaño(II) en medio ácido.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Productos Principales
Reducción: El producto principal es N,N’-etano-1,2-diilbis(4-metil-3-aminobenzenosulfonamida).
Sustitución: Los productos dependen del nucleófilo utilizado; por ejemplo, utilizando un nucleófilo amina se obtendría un nuevo derivado de sulfonamida.
Aplicaciones Científicas De Investigación
N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso como agente terapéutico debido a su estructura de sulfonamida, que se sabe que exhibe propiedades antibacterianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) se relaciona principalmente con su capacidad para interferir con la síntesis de la pared celular bacteriana. Los grupos sulfonamida imitan al ácido para-aminobenzoico (PABA), un sustrato para la enzima dihidrofolato sintasa. Al inhibir esta enzima, el compuesto evita la síntesis de ácido fólico, que es esencial para el crecimiento y la replicación bacterianos. Esto conduce al efecto bacteriostático del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N,N’-etano-1,2-diilbis(4-clorobenzenosulfonamida): Estructura similar pero con átomos de cloro en lugar de grupos nitro.
N,N’-etano-1,2-diilbis(4-metilbencenosulfonamida): Carece de los grupos nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.
Singularidad
N,N’-etano-1,2-diilbis(4-metil-3-nitrobencenosulfonamida) es único debido a la presencia de grupos nitro y sulfonamida, que confieren reactividad química y actividad biológica distintas. Los grupos nitro mejoran su potencial para reacciones de reducción, mientras que los grupos sulfonamida proporcionan propiedades antibacterianas.
Propiedades
Fórmula molecular |
C16H18N4O8S2 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[(4-methyl-3-nitrophenyl)sulfonylamino]ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N4O8S2/c1-11-3-5-13(9-15(11)19(21)22)29(25,26)17-7-8-18-30(27,28)14-6-4-12(2)16(10-14)20(23)24/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Clave InChI |
YBUJVBMTOXPZGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11643798.png)
![8,9-Bis(4-methoxyphenyl)-2-(naphthalen-1-yl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643806.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11643812.png)
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11643818.png)
![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643829.png)
![(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B11643839.png)
![(6Z)-2-butyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643845.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643853.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)

![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643869.png)

